Xilazina

Descripción general

Descripción

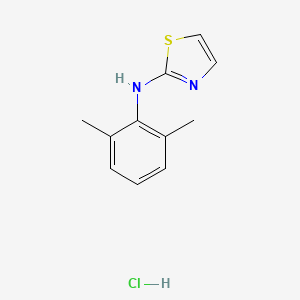

Xylazole, also known as N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, is a structural analog of clonidine and an alpha-2 adrenergic receptor agonist . It is sold under many trade names worldwide, most notably the Bayer brand name Rompun, as well as Anased, Sedazine, and Chanazine . Xylazole is a common veterinary drug used for sedation, anesthesia, muscle relaxation, and analgesia in animals such as horses, cattle, and other mammals . It is not used in human medical treatment .

Molecular Structure Analysis

The molecular structure of Xylazole is C11H13ClN2S . The molecular weight is 240.75 g/mol . The exact mass is 240.048798 Da . The monoisotopic mass is 240.048798 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of Xylazole include a molecular weight of 240.75 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . The topological polar surface area is 53.2 Ų .

Aplicaciones Científicas De Investigación

Medicina Veterinaria

La xilazina se desarrolló originalmente en la década de 1960 para tratar la hipertensión en humanos, pero esta aplicación se abandonó debido a los efectos sedantes excesivos . Actualmente, se utiliza de forma rutinaria como anestésico quirúrgico y sedante procedimental en medicina veterinaria, ya sea solo o en combinación con otros medicamentos .

Agonista del Receptor Adrenérgico Alfa-2

El principal mecanismo de acción de la this compound es el agonismo de los receptores adrenérgicos alfa-2 (α2-AR), lo que lleva a la inhibición de la liberación presináptica de norepinefrina . Sin embargo, los nuevos datos sugieren que puede haber objetivos alternativos .

Reducción de Daños

La this compound ha surgido como una parte constante del suministro de drogas no regulado en los últimos meses . Se han discutido los principales dominios del daño de la this compound, los déficits de conocimiento actuales, las estrategias clínicas y de reducción de daños para minimizar el daño, y el contexto de salud pública y política de la this compound .

Cuidado de Heridas

La this compound se ha asociado con heridas, junto con anemia e hiperglucemia . Las prácticas actuales exitosas para el cuidado de heridas con this compound se detallan .

Verificación y Vigilancia de Drogas

Comprender la epidemiología de la this compound requerirá una mayor inversión en la verificación y vigilancia de drogas .

Contexto de Salud Pública y Política

Abordar los daños de la this compound requiere participación interdisciplinaria, inversión en estrategias de reducción de daños basadas en la comunidad y una mejor vigilancia del suministro de drogas . El contexto relativamente único de la this compound exige la aceptación de los profesionales de la salud pública, los profesionales de la reducción de daños, los médicos, los investigadores de ciencias básicas, los responsables políticos y más .

Mecanismo De Acción

Target of Action

Xylazole, structurally and functionally similar to xylazine , primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the central nervous system, influencing the release of neurotransmitters like norepinephrine .

Mode of Action

As an agonist at α2 adrenoceptors, Xylazole interacts with these targets by binding to them . This interaction inhibits the release of norepinephrine, leading to various physiological effects . Its affinity for these receptors is lower than other α2 adrenergic receptor agonists such as detomidine and medetomidine .

Biochemical Pathways

Xylazole’s interaction with α2-ARs affects the Nitric oxide-Cyclic GMP (NO-cGMP) signaling pathway . By inhibiting this pathway, Xylazole decreases the levels of cGMP and NO in nerve cells . This inhibition can affect various biochemical processes, including the activity of certain ATPases and the content of amino acid neurotransmitters .

Pharmacokinetics

It’s known that the drug’s effects can be seen usually 15–30 minutes after administration and may continue for 1–2 hours and last up to 4 hours . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

The primary result of Xylazole’s action is a significant reduction in blood pressure and heart rate . It also has sedative, analgesic, and muscle-relaxing effects . At the cellular level, Xylazole affects the content of amino acid neurotransmitters and the activity of Na±K±ATPase and Ca2±Mg2±ATPase in nerve cells .

Action Environment

The environment can influence the action, efficacy, and stability of Xylazole. For instance, the drug’s effects can vary with different animals . .

Safety and Hazards

Xylazole is not safe for use in humans and may result in serious and life-threatening side effects that appear to be similar to those commonly associated with opioid use . Increasing use of xylazole, most often in combination with other drugs such as fentanyl, is a rapidly growing threat to human health in the United States . Xylazole toxicity is a critical and emerging public health concern associated with severe respiratory and central nervous system depression, significant cardiovascular effects, and potentially disfiguring and life-threatening skin ulcers .

Direcciones Futuras

The increasing prevalence of xylazole as an adulterant in the opioid and nonopioid supply for patients with substance use disorder is a public health emergency . The heightened risk of death due to xylazole toxicity and lack of a specific antidote underscores the dire need for prompt identification, comprehensive evaluation, and appropriate management .

Análisis Bioquímico

Biochemical Properties

Xylazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main biotransformation pathway of Xylazole likely involves the breakdown of the thiazine ring, producing 2,6-dimethylaniline (DMA) as the main product .

Cellular Effects

Xylazole influences cell function by interacting with alpha-2 adrenergic receptors. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Xylazole exerts its effects through binding interactions with alpha-2 adrenergic receptors. This binding can lead to enzyme inhibition or activation and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of Xylazole can change over time in laboratory settings. Studies have shown that Xylazole can cause significant changes in hematological and biochemical profiles during propofol anesthesia in goats . Most of these changes were within the normal range, suggesting that Xylazole is safe to use in this context .

Dosage Effects in Animal Models

The effects of Xylazole can vary with different dosages in animal models. For instance, a study on West African dwarf goats showed that Xylazole premedication led to significant changes in hematological and biochemical parameters during propofol anesthesia

Metabolic Pathways

Xylazole is involved in various metabolic pathways. It is rapidly absorbed and metabolized in the body, with DMA being the main metabolite

Propiedades

IUPAC Name |

N-(2,6-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-8-4-3-5-9(2)10(8)13-11-12-6-7-14-11;/h3-7H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHSCHUMEPRVGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154151 | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123941-49-1 | |

| Record name | Xylazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123941491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

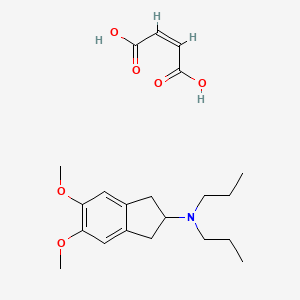

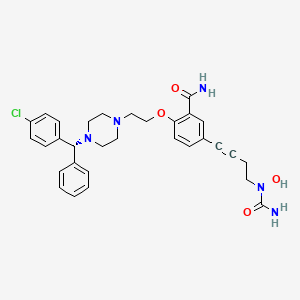

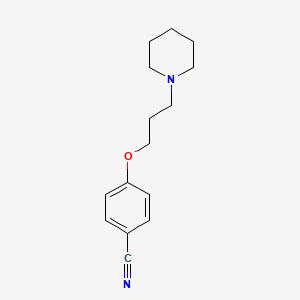

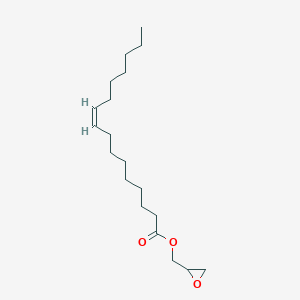

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Xylazole's anesthetic and analgesic effects?

A1: Xylazole primarily exerts its anesthetic and analgesic effects by interacting with α-adrenergic receptors in the brain. [, , ]. Specifically, it acts as an agonist at α2-adrenergic receptors [, ]. This interaction leads to a decrease in norepinephrine turnover in the brain, contributing to its sedative and pain-relieving properties []. Furthermore, Xylazole has been shown to inhibit the Nitric oxide-Cyclic GMP (NO-cGMP) signaling pathway in fetal rat nerve cells, further contributing to its anesthetic effects. [, ]

Q2: How does Xylazole affect cardiovascular function?

A2: Similar to Xylazine, Xylazole administration results in bradycardia (slow heart rate), a transient increase in blood pressure followed by a prolonged period of hypotension (low blood pressure) []. These effects are primarily mediated by α2-adrenergic receptor activation, as evidenced by the ability of the α2-adrenergic receptor antagonist, Yohimbine, to block these effects [].

Q3: Beyond its effects on the central nervous system, what other physiological systems does Xylazole influence?

A3: Xylazole exhibits muscle relaxant properties [, ]. Studies in sheep have demonstrated that Xylazole significantly reduces muscle electrical activity, as measured by electromyography (EMG) []. This effect contributes to its potential utility as a muscle relaxant in veterinary medicine.

Q4: What are the implications of Xylazole's impact on the NO-cGMP pathway?

A4: The NO-cGMP pathway plays a significant role in various physiological processes, including neurotransmission, vasodilation, and immune regulation. Xylazole's demonstrated ability to inhibit this pathway in fetal rat nerve cells [, ] suggests that it might influence these processes. Further research is necessary to elucidate the full extent of these effects and their potential therapeutic implications.

Q5: How does the combination of Xylazole and Ketamine compare to their individual effects?

A5: Combining Xylazole with Ketamine has been explored as an anesthetic technique in dogs [, ]. Studies indicate that the combination might offer advantages over using either drug alone. For instance, the combination resulted in reduced physiological and neurohumoral responses compared to Xylazole alone in healthy dogs []. Similarly, in surgical settings, the combination anesthesia showed less immune suppression and stress response compared to either drug alone [].

Q6: What analytical techniques have been employed to study Xylazole's pharmacokinetics?

A6: Researchers have used gas chromatography (GC) and high-performance liquid chromatography (HPLC) to analyze Xylazole concentrations in biological samples [, ]. These methods allow for the quantification of Xylazole levels over time, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Q7: What is the duration of action of Xylazole's effects?

A7: The duration of Xylazole's effects can vary depending on the dose, route of administration, and the specific effect being measured. For example, the heart rate-lowering effects of Xylazole were observed to last for a few hours in sheep []. Similarly, the muscle relaxant effect, assessed through EMG, persisted for about an hour in rabbits []. Further studies are required to determine the precise duration of action for its various effects in different species.

Q8: Are there any known structure-activity relationship (SAR) studies for Xylazole?

A8: While the provided abstracts don't delve into specific SAR studies for Xylazole, they highlight that it is a structural analog of Xylazine [, ]. This structural similarity suggests that modifications to the Xylazole molecule could potentially alter its pharmacological properties, including potency, selectivity, and duration of action. Conducting systematic SAR studies would be valuable for optimizing Xylazole's therapeutic profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-amino-2-[(4S,5R)-3-chloro-4-hydroxy-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B1683346.png)

![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1683350.png)

![7-(2-Chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[4,5]pyrido[3,2,1-ij]cyclopenta[c]quinoline-2-carboxylic acid](/img/structure/B1683354.png)

![N-((8-methoxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-yl)methyl)acetamide](/img/structure/B1683358.png)

![N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide](/img/structure/B1683360.png)

![N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide](/img/structure/B1683361.png)